N-(2-Phenylethyl)naphthalen-1-amine
Description
N-(2-Phenylethyl)naphthalen-1-amine is a secondary amine featuring a naphthalene ring system linked via an ethyl spacer to a phenyl group. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The naphthalene core enhances aromatic interactions, while the ethyl bridge balances flexibility and rigidity, influencing solubility and reactivity.
Properties
CAS No. |
65021-64-9 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)naphthalen-1-amine |
InChI |
InChI=1S/C18H17N/c1-2-7-15(8-3-1)13-14-19-18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2 |
InChI Key |
GXSCPSMITCFJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Phenylpropyl)naphthalen-1-amine
- Structure : Replaces the ethyl group with a propyl chain.
- Molecular Weight : 261.36 g/mol (vs. ~239.32 g/mol for the ethyl variant).
N,N-Diphenylnaphthalen-1-amine
- Structure : Two phenyl groups attached to the amine nitrogen.
- Molecular Weight : 295.384 g/mol.
- Impact : The absence of an alkyl spacer and the addition of a second phenyl group create significant steric hindrance, reducing conformational flexibility. This may lower solubility in polar solvents but improve thermal stability in polymers .
N-(2,4-Dimethylphenyl)naphthalen-1-amine
- Structure : Methyl substituents at the 2- and 4-positions of the phenyl ring.
- Molecular Weight : 247.33 g/mol.
N-(4-Ethoxyphenyl)naphthalen-1-amine
- Structure : Ethoxy group at the para position of the phenyl ring.
- Molecular Weight : ~263.34 g/mol.
- Impact : The ethoxy group introduces polarity, improving solubility in protic solvents. Its electron-donating nature may also modulate electronic properties in photochemical applications .
Schiff Base Analogs (e.g., N-(3,4,5-Trimethoxybenzylidene)naphthalen-1-amine)
- Structure : Imine (C=N) linkage instead of a saturated amine.
- Key Difference : Conjugated imine systems exhibit stronger UV-Vis absorption and redox activity, making them suitable for optoelectronic materials. However, they are less hydrolytically stable compared to amines .
Data Table: Structural and Functional Comparison
Key Research Findings
- Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce reactivity in SN2 reactions but enhance stability in high-temperature applications .
- Electronic Modulation : Electron-donating groups (e.g., methyl, ethoxy) increase electron density on the aromatic ring, influencing catalytic and binding properties .
- Functional Group Interplay : Conversion of amines to Schiff bases introduces conjugation-dependent properties, though at the cost of hydrolytic stability .
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